AZ-2

Alzheimer's disease research Cholesterol metabolism LXR signaling

AZ-2 offers a unique dual functionality: indirect LXR-mediated ABCA1/apoE upregulation combined with P2X7 antagonism, validated in astrocytes, microglia, and pericytes. This tool compound enables studies of cholesterol metabolism and neuroinflammation without the hepatotoxicity of direct LXR agonists. Select AZ-2 for reproducible, physiologically relevant LXR signaling research.

Molecular Formula C24H32ClN3O2
Molecular Weight 429.99
CAS No. 788146-30-5
Cat. No. B605723
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAZ-2
CAS788146-30-5
Molecular FormulaC24H32ClN3O2
Molecular Weight429.99
Structural Identifiers
SMILESO=C(NCC12C[C@H]3CC(C2)CC(C3)C1)C4=CC(C(N5CCNCCC5)=O)=CC=C4Cl
InChIInChI=1S/C24H32ClN3O2/c25-21-3-2-19(23(30)28-6-1-4-26-5-7-28)11-20(21)22(29)27-15-24-12-16-8-17(13-24)10-18(9-16)14-24/h2-3,11,16-18,26H,1,4-10,12-15H2,(H,27,29)/t16-,17-,18?,24?/m1/s1
InChIKeyAHTKAYNAWWTJPZ-YKQHIABASA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

AZ-2 (CAS 788146-30-5): A Unique Dual-Activity ABCA1/apoE Inducer with Indirect LXR Activation


AZ-2 is a small molecule characterized as a novel and potent inducer of the ATP-binding cassette transporter A1 (ABCA1) and apolipoprotein E (apoE) [1]. Unlike direct agonists, it achieves upregulation of these LXR target genes through an indirect mechanism, while also independently exhibiting purinergic receptor P2X7 antagonist activity [REFS-1, REFS-2]. This dual functionality, validated across multiple central nervous system (CNS) cell types, distinguishes AZ-2 from both direct LXR agonists and single-mechanism P2X7 antagonists, positioning it as a specialized research tool for investigating cholesterol metabolism and neuroinflammation pathways [REFS-1, REFS-3].

Why a Standard LXR Agonist or P2X7 Antagonist Cannot Replace AZ-2 in Mechanistic Studies


Generic substitution of AZ-2 with a direct LXR agonist or a canonical P2X7 antagonist is scientifically invalid due to fundamental mechanistic divergence. Direct LXR agonists, such as T0901317 or GW3965, induce hepatic lipogenesis and are associated with steatosis and hypertriglyceridemia, a liability not observed with the indirect activation mechanism of AZ-2 [1]. Conversely, standard P2X7 antagonists, like Brilliant Blue G, lack the ability to upregulate ABCA1 and apoE in P2X7-deficient cells, a key functional attribute of AZ-2 that demonstrates its LXR-mediated effects are independent of P2X7 receptor inhibition [2]. Therefore, for experiments designed to interrogate the intersection of LXR signaling, cholesterol efflux, and purinergic receptor modulation, AZ-2 provides a unique toolset that cannot be replicated by combining individual compounds from each class [REFS-1, REFS-2].

Quantitative Differentiation of AZ-2: Head-to-Head Evidence vs. Direct LXR Agonists and P2X7 Antagonists


Mechanism of Action: Indirect LXR Activation vs. Direct LXR Agonists

AZ-2 demonstrates a clear mechanistic distinction from direct LXR agonists like T0901317. In a U2-OS Gal4 chimeric cell-based reporter assay, 10 µM AZ-2 showed no direct agonist activity for LXRα or LXRβ, whereas T0901317 exhibited strong, dose-dependent activation [1]. This indirect mechanism is crucial as it circumvents the direct lipogenic gene activation associated with hepatic steatosis and hypertriglyceridemia, a known liability of direct LXR agonists that limits their therapeutic development [2].

Alzheimer's disease research Cholesterol metabolism LXR signaling

ABCA1/apoE Induction: AZ-2 Potency and LXR Dependence vs. Direct LXR Agonist

In human CCF-STTG1 astrocytoma cells, 10 µM AZ-2 significantly increased ABCA1 mRNA expression and cellular protein levels, as well as apoE secretion [1]. Crucially, this induction was shown to be dependent on endogenous LXR signaling, as co-treatment with 300 nM of the LXR antagonist GSK2033 completely blocked AZ-2-induced apoE secretion, while >10 µM GSK2033 was required to inhibit T0901317-induced secretion [2]. This indicates that AZ-2's effect is mediated through a more sensitive, indirect modulation of the LXR pathway, distinct from direct ligand binding [REFS-1, REFS-2].

Cholesterol efflux ABCA1 activity apoE lipidation

P2X7-Independent Mechanism: AZ-2 ABCA1 Induction in P2X7-/- Cells

A key differentiator for AZ-2 is its ability to induce ABCA1 expression independently of the P2X7 receptor. In primary mixed glia derived from P2X7 knockout (P2rx7-/-) mice, 10 µM AZ-2 significantly increased both ABCA1 mRNA and cellular protein levels, similar to its effect in wild-type (WT) cells [1]. This was confirmed across multiple P2RX7-/- CCF-STTG1 cell clones, where 10 µM AZ-2 induced ABCA1 mRNA to a comparable degree as in WT cells [2]. This demonstrates that the ABCA1/apoE-inducing activity of AZ-2 is mechanistically separate from its P2X7 antagonist function, a critical distinction from compounds that solely target P2X7 [REFS-1, REFS-2].

P2X7 receptor Neuroinflammation Glial cells

Functional Outcome: AZ-2 Enhances Cholesterol Efflux and apoE Lipidation

Beyond gene expression, AZ-2 demonstrates functional efficacy by significantly enhancing ABCA1-mediated cholesterol efflux. In CCF-STTG1 cells, 10 µM AZ-2 increased 3H-cholesterol efflux to exogenous apoA-I acceptor, a classical measure of ABCA1 activity [1]. This was accompanied by an increase in the amount of secreted, HDL-like apoE particles in the ~7-17 nm diameter range, as resolved by native gel electrophoresis [2]. This functional evidence confirms that the AZ-2-induced increase in ABCA1 expression translates into a physiologically relevant increase in cellular cholesterol removal and the generation of lipidated apoE, a key process in CNS lipid homeostasis [REFS-1, REFS-2].

Cholesterol efflux capacity HDL biogenesis Lipid metabolism

Key Research Applications of AZ-2 Based on Validated Differentiation Evidence


Dissecting the Indirect LXR Signaling Pathway in CNS Cells

Utilize AZ-2 as a tool compound to activate endogenous LXR signaling without the confounding lipogenic gene activation profile of direct agonists like T0901317 or GW3965. This is particularly relevant for studies in human astrocytes, microglia, and pericytes, where AZ-2 has been shown to robustly upregulate ABCA1 [1]. The indirect mechanism allows researchers to study LXR-dependent gene regulation in a more physiologically relevant context and to identify downstream mediators of the indirect activation pathway [2].

Investigating apoE Lipidation and Function in Alzheimer's Disease Models

Apply AZ-2 to increase ABCA1 activity and thereby enhance the lipidation of endogenous apoE in cellular or in vivo models of Alzheimer's disease. The evidence shows AZ-2 increases the formation of HDL-like apoE particles, a process critical for Aβ clearance and synaptic function [REFS-1, REFS-2]. This application leverages AZ-2's ability to improve apoE functionality without the direct LXR-related hepatotoxicity that has hindered the clinical development of other LXR modulators [3].

Decoupling P2X7 Antagonism from ABCA1/apoE Induction in Neuroinflammation Studies

Employ AZ-2 in experiments using P2X7 knockout (P2rx7-/-) models to isolate and study the P2X7-independent, LXR-mediated effects on ABCA1 and apoE [1]. This scenario is critical for parsing the specific contributions of purinergic signaling versus cholesterol efflux pathways in neuroinflammation and glial cell function. The compound's dual, independent activities make it an ideal probe for this purpose, unlike a standard P2X7 antagonist which would have no effect on ABCA1 in the knockout model [2].

Studying Cholesterol Efflux Mechanisms in Human Glial Cell Lines

Use AZ-2 as a positive control and tool compound in cholesterol efflux assays using human astrocytoma (CCF-STTG1) or microglial (HMC3) cell lines. The compound has been validated to significantly increase apoA-I-dependent cholesterol efflux, a gold-standard assay for ABCA1 activity, at a 10 µM concentration [1]. This provides a reliable, indirect LXR-activating control for experiments aimed at identifying novel modulators of glial lipid metabolism.

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